N-(2,4-DIMETHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE
Description
N-(2,4-Dimethylphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a methylimino group at position 2, a methyl group at position 3, and an acetamide side chain at position 5 linked to a 2,4-dimethylphenyl moiety. This structural framework is common in compounds explored for pharmaceutical and agrochemical applications due to the thiazolidinone core’s versatility in hydrogen bonding and π-stacking interactions .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-5-6-11(10(2)7-9)17-13(19)8-12-14(20)18(4)15(16-3)21-12/h5-7,12H,8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYUMXMICQEOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or difluoromethoxy groups in ). This could improve membrane permeability but reduce solubility.
Thiazolidinone Core Modifications: Sulfonyl substituents (e.g., in ) are associated with improved metabolic stability but may reduce target selectivity. Thioxo groups (e.g., in ) introduce redox-active moieties, which are critical in compounds with anticancer or antidiabetic effects.
Pharmacological Trends: Halogenated aryl-thiazolidinones (e.g., ) demonstrate selective antitumor activity, suggesting that introducing halogens to the target compound’s phenyl group could enhance cytotoxicity.
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